![molecular formula C7H18Cl2N2 B1449870 (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride CAS No. 1400744-18-4](/img/structure/B1449870.png)
(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride
Overview
Description
(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride, also known as (R)-1-Methyl-3-aminomethyl-piperidine·2HCl, is an organic compound with the chemical formula C7H17Cl2N. This molecule is an isomer of (S)-1-Methyl-3-aminomethyl-piperidine dihydrochloride, which is a chiral molecule with two enantiomers. (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a white crystalline solid that is insoluble in water and soluble in methanol and ethanol. It is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis.
Scientific Research Applications
Efficient Synthesis
An efficient synthesis method for (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride, starting from lysine, showcases its potential as a building block in pharmaceutical research. This synthesis involves an in situ formation of aziridinium, which undergoes an intramolecular ring opening, highlighting its accessibility for further exploration in asymmetric catalysis or as a pharmaceutical intermediate (Deniau et al., 2008).
CGRP Receptor Antagonist
The compound has been utilized in the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. A convergent, stereoselective synthesis of this antagonist demonstrates the chemical's role in creating novel pharmaceutical agents. This synthesis process also emphasizes the importance of chiral centers and the advantages of different synthesis routes (Cann et al., 2012).
Antitumor Activity
Research into piperazine-based tertiary amino alcohols and their dihydrochlorides, derived from aminomethylation processes, indicates potential antitumor activity. These compounds, upon further conversion, have shown effects on tumor DNA methylation in vitro, suggesting a promising area for the development of anticancer therapies (Hakobyan et al., 2020).
Novel Heterocyclic Amino Acids
The synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates demonstrate the compound's utility as a chiral and achiral building block for heterocyclic amino acids. This work opens new avenues for the design of peptides and peptide-based pharmaceuticals (Matulevičiūtė et al., 2021).
Dipeptidyl Peptidase IV Inhibitors
Structures containing the (R)-3-amino-3-methyl piperidine unit, as explored in a series of compounds, exhibit moderate inhibitory activity for dipeptidyl peptidase IV (DPP-4). This discovery underlines the compound's relevance in developing new treatments for conditions such as diabetes, showcasing its pharmacokinetic profile and oral bioavailability (Nishio et al., 2010).
properties
IUPAC Name |
[(3R)-1-methylpiperidin-3-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9-4-2-3-7(5-8)6-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPVXFHARJYQQA-XCUBXKJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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